molecular formula C14H18N6O2 B2538096 N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 1197512-32-5

N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No. B2538096
CAS RN: 1197512-32-5
M. Wt: 302.338
InChI Key: BQNBABNLZMCJKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of a cyano-substituted propyl group with a pyrazolo[3,4-d]pyrimidine core. The exact synthetic route may vary, but ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions have been employed to achieve good yields . Further studies are needed to optimize the synthesis and explore alternative routes.


Molecular Structure Analysis

The molecular formula of N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is C₁₆H₁₈N₆O₂S. It contains a pyrazolo[3,4-d]pyrimidine core linked to a cyano-substituted propyl group. The specific arrangement of atoms and functional groups determines its biological activity .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, including cyclization, condensation, and substitution reactions. For example, it can react with other nucleophiles or electrophiles to form new derivatives. Investigating its reactivity and stability is crucial for understanding its behavior in biological systems .

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-9(2)14(3,7-15)18-11(21)6-20-8-16-12-10(13(20)22)5-17-19(12)4/h5,8-9H,6H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNBABNLZMCJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1C=NC2=C(C1=O)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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